2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
CAS No.: 1353997-59-7
Cat. No.: VC8234522
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353997-59-7 |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol |
| Standard InChI | InChI=1S/C10H20N2O/c1-11-5-4-10(8-11)12(6-7-13)9-2-3-9/h9-10,13H,2-8H2,1H3/t10-/m1/s1 |
| Standard InChI Key | ZBKIAJLPTSNQOW-SNVBAGLBSA-N |
| Isomeric SMILES | CN1CC[C@H](C1)N(CCO)C2CC2 |
| SMILES | CN1CCC(C1)N(CCO)C2CC2 |
| Canonical SMILES | CN1CCC(C1)N(CCO)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a unique integration of a pyrrolidine ring, cyclopropyl group, and ethanol backbone. The pyrrolidine ring, a five-membered amine heterocycle, is substituted with a methyl group at the nitrogen atom (N1) and an aminoethanol side chain at the 3R position. The cyclopropyl group is attached via a secondary amine linkage, creating a sterically constrained structure that influences its reactivity and binding affinity.
Key Structural Features:
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Pyrrolidine Ring: Enhances rigidity and influences stereoelectronic properties.
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Cyclopropyl Group: Introduces angle strain, potentially increasing reactivity in ring-opening reactions.
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Aminoethanol Moiety: Provides sites for hydrogen bonding and solubility in polar solvents.
The stereochemistry at the pyrrolidine’s 3R position is crucial for chiral recognition in biological targets, as seen in analogous compounds.
Physical and Chemical Properties
Physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| CAS Number | 1353997-59-7 |
| Solubility | Miscible in polar solvents (e.g., water, ethanol) |
| Melting Point | Not reported; likely liquid at room temperature |
| Boiling Point | Data unavailable |
| Stability | Stable under standard conditions; sensitive to strong bases/oxidizers |
The compound’s amino and hydroxyl groups enable participation in acid-base reactions, hydrogen bonding, and nucleophilic substitutions. Its logP value (estimated at 0.5–1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves palladium-catalyzed cross-coupling reactions to form C–N bonds between cyclopropylamine and pyrrolidine derivatives (Scheme 1).
Scheme 1: Representative Synthesis
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Coupling Reaction: Cyclopropylamine reacts with a brominated pyrrolidine derivative under Pd(PPh₃)₄ catalysis.
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Alkylation: Introduction of the ethanol side chain via nucleophilic substitution with ethylene oxide.
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Chiral Resolution: Separation of enantiomers using chiral HPLC to isolate the 3R configuration .
Industrial-scale production may employ continuous flow reactors to optimize yield (reported ~65–75%) and purity (>95%).
Reactivity Profile
The compound’s functional groups dictate its reactivity:
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Amine Group: Participates in alkylation, acylation, and Schiff base formation.
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Hydroxyl Group: Engages in esterification, etherification, and oxidation to ketones.
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Cyclopropane Ring: Susceptible to ring-opening under acidic or radical conditions.
Notable Reactions:
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Oxidation: Treatment with KMnO₄ oxidizes the hydroxyl group to a ketone, forming 2-[cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]acetone.
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Reductive Amination: Reacts with aldehydes/ketones to form secondary amines, useful in drug derivatization.
Research Findings and Biological Interactions
In Vitro Studies
Though direct data on this compound is limited, structural analogs demonstrate:
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